

The Discovery and History of beta-d-Psicopyranose: A Technical Guide

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Compound of Interest

Compound Name: *beta-d-Psicopyranose*

Cat. No.: *B12650915*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Psicose (also known as D-allulose) is a rare monosaccharide and a C-3 epimer of D-fructose.^{[1][2]} It is a ketohexose that exists in various isomeric forms, with **beta-d-Psicopyranose** being a significant anomer.^[3] This technical guide provides an in-depth overview of the discovery, history, physicochemical properties, and synthesis of **beta-d-Psicopyranose**, tailored for researchers, scientists, and drug development professionals. D-Psicose has garnered considerable interest due to its low caloric value and potential health benefits, including a negligible impact on blood glucose levels.^{[4][5]}

Discovery and History

The history of D-psicose is marked by a gradual unraveling of its identity and properties, culminating in the development of efficient production methods that have enabled its study and commercialization.

Early Identification and Nomenclature

D-Psicose was first identified in the 1940s.^[4] Initially, in the early pre-1930s literature, the molecule D-ribo-hex-2-ulose was referred to as pseudo-fructose or ψ -fructose.^[6] The name "psicose" was first proposed in 1935 by German chemists H. Ohle and F. Just as a less cumbersome alternative to "pseudo-fructose".^{[3][6]} The name "allulose" was later proposed by

William Lloyd Evans in 1941, and it was claimed to be present in unfermentable substances in molasses.^[6] For a significant period, the chemistry of psicose was explored, particularly in the mid-1930s in relation to vitamin C development.^[6] The International Union of Pure and Applied Chemistry (IUPAC) carbohydrate nomenclature officially recognizes "D-psicose" as the trivial name for D-ribo-hex-2-ulose.^[6]

The Breakthrough of Enzymatic Production

For many years, the scarcity of D-psicose in nature limited its research and application. A significant breakthrough occurred in 1994 when Ken Izumori at Kagawa University in Japan discovered the enzyme D-tagatose 3-epimerase.^{[4][7]} This enzyme was found to efficiently catalyze the epimerization of the readily available D-fructose into D-psicose, paving the way for mass production.^{[4][8]} This discovery was a pivotal moment, shifting the production of D-psicose from challenging chemical syntheses to a more sustainable and efficient enzymatic process.^[9]

Physicochemical Properties of D-Psicose and its Anomers

The utility of D-psicose in various applications is underpinned by its unique physicochemical properties. In aqueous solution, D-psicose exists as an equilibrium mixture of different tautomers: α -furanose, β -furanose, α -pyranose, β -pyranose, and the open-chain keto-form.^[10] The crystalline form is **beta-d-psicopyranose**.^[10]

Property	Value	References
Molecular Formula	C ₆ H ₁₂ O ₆	
Molecular Weight	180.16 g/mol	
Melting Point	96 °C	[10]
Solubility in Water (25 °C)	291 g per 100 g water	[10]
Specific Rotation $[\alpha]_D$ (beta-d-psicopyranose in water)	ca. -85 deg $\text{dm}^{-1} \text{g}^{-1} \text{cm}^3$	[10]
Caloric Value	0.2 - 0.4 kcal/g	[2]
Relative Sweetness (compared to sucrose)	70%	[10]
Glycemic Index	Very low or negligible	[4]

Crystal Structure of **beta-d-Psicopyranose**:

The crystal structure of **beta-d-psicopyranose** has been determined by X-ray crystallography. [\[3\]](#)

Crystal System	Orthorhombic	[3]
Space Group	P2(1)2(1)2(1)	[3]
Cell Dimensions	$a=7.727(2) \text{ \AA}$, $b=8.672(2) \text{ \AA}$, $c=11.123(3) \text{ \AA}$	[3]
Volume	745.3(3) \AA^3	[3]
Z	4	[3]
Pyranosyl Ring Conformation	Chair (2C5)	[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of **beta-d-Psicopyranose**.

Enzymatic Production of D-Psicose from D-Fructose

This protocol describes the production of D-psicose from D-fructose using immobilized D-tagatose 3-epimerase.

3.1.1. Materials

- D-Fructose solution (60%, w/v)
- Immobilized D-tagatose 3-epimerase (e.g., produced from recombinant *E. coli*)[[2](#)]
- Column for immobilization
- Baker's yeast
- Ethanol
- Vacuum evaporator
- Crystallization vessel

3.1.2. Procedure

- Enzymatic Conversion: Pass a 60% D-fructose solution (pH 7.0) through a column packed with immobilized D-tagatose 3-epimerase at 45°C.[[2](#)]
- Monitoring the Reaction: Monitor the conversion of D-fructose to D-psicose. A typical conversion rate is around 25%.[[2](#)]
- Removal of Unreacted D-Fructose: After the epimerization reaction, treat the solution with baker's yeast to ferment and remove the remaining D-fructose.[[2](#)]
- Concentration: Separate the yeast cells and concentrate the supernatant containing D-psicose using a vacuum evaporator to obtain a syrup.[[2](#)]
- Crystallization: Crystallize D-psicose from the concentrated syrup by adding ethanol.[[2](#)]
- Purification: High-purity D-psicose crystals can be obtained through a controlled crystallization process without the use of organic solvents. This involves preparing a

supersaturated D-psicose solution, cooling it to 30-40°C, and seeding it with D-psicose crystals to initiate crystallization. The crystallization process is typically carried out over 80 to 120 hours.

Chemical Synthesis of D-Psicose

While enzymatic methods are now favored, chemical synthesis routes have been historically important. One such method involves the epimerization of D-fructose using a molybdate catalyst.^[9] Another approach involves heating D-fructose in a mixture of alcohol and triethylamine.^[9]

3.2.1. Synthesis from 1,2:4,5-di-O-isopropylidene- β -D-fructopyranose

- Oxidation: Oxidize 1,2:4,5-di-O-isopropylidene-D-fructopyranose with dimethyl sulfoxide-acetic anhydride to yield 1,2:4,5-di-O-isopropylidene-D-erythro-hex-3-ulopyranose.
- Reduction: Reduce the resulting 3-oxo-compound with sodium borohydride or lithium aluminium hydride to 1,2:4,5-di-O-isopropylidene-D-psicopyranose.
- Rearrangement: The psicose derivative undergoes rearrangement to di-O-isopropylidene-D-psicose.

Crystallization and X-ray Crystallography of β -d-Psicopyranose

This protocol outlines the general steps for obtaining single crystals of **β -d-psicopyranose** suitable for X-ray diffraction analysis.

3.3.1. Crystallization

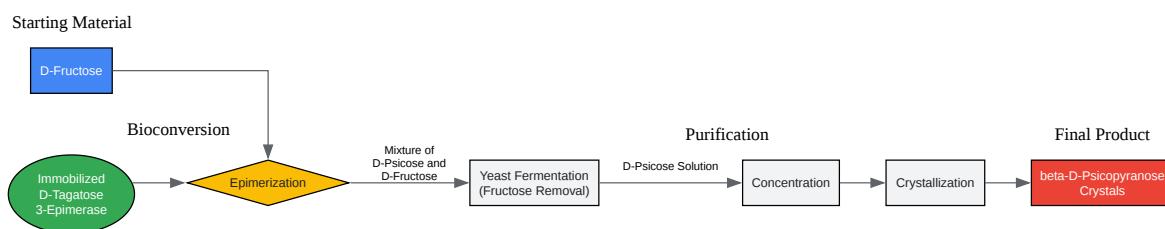
- Prepare a supersaturated aqueous solution of D-psicose.
- Allow the solution to slowly evaporate at a constant temperature.
- Alternatively, use vapor diffusion by dissolving D-psicose in a good solvent and allowing a poor solvent to slowly diffuse into the solution.
- Single crystals of **β -d-psicopyranose** should form over time.

3.3.2. X-ray Data Collection and Structure Determination

- Mount a suitable single crystal on a goniometer head.
- Expose the crystal to a monochromatic X-ray beam.
- Collect the diffraction data using a suitable detector.
- Process the diffraction data to determine the unit cell dimensions and space group.
- Solve the crystal structure using direct methods or Patterson methods.
- Refine the atomic coordinates and thermal parameters to obtain the final crystal structure.

Visualizations of Key Processes

Enzymatic Production of D-Psicose Workflow

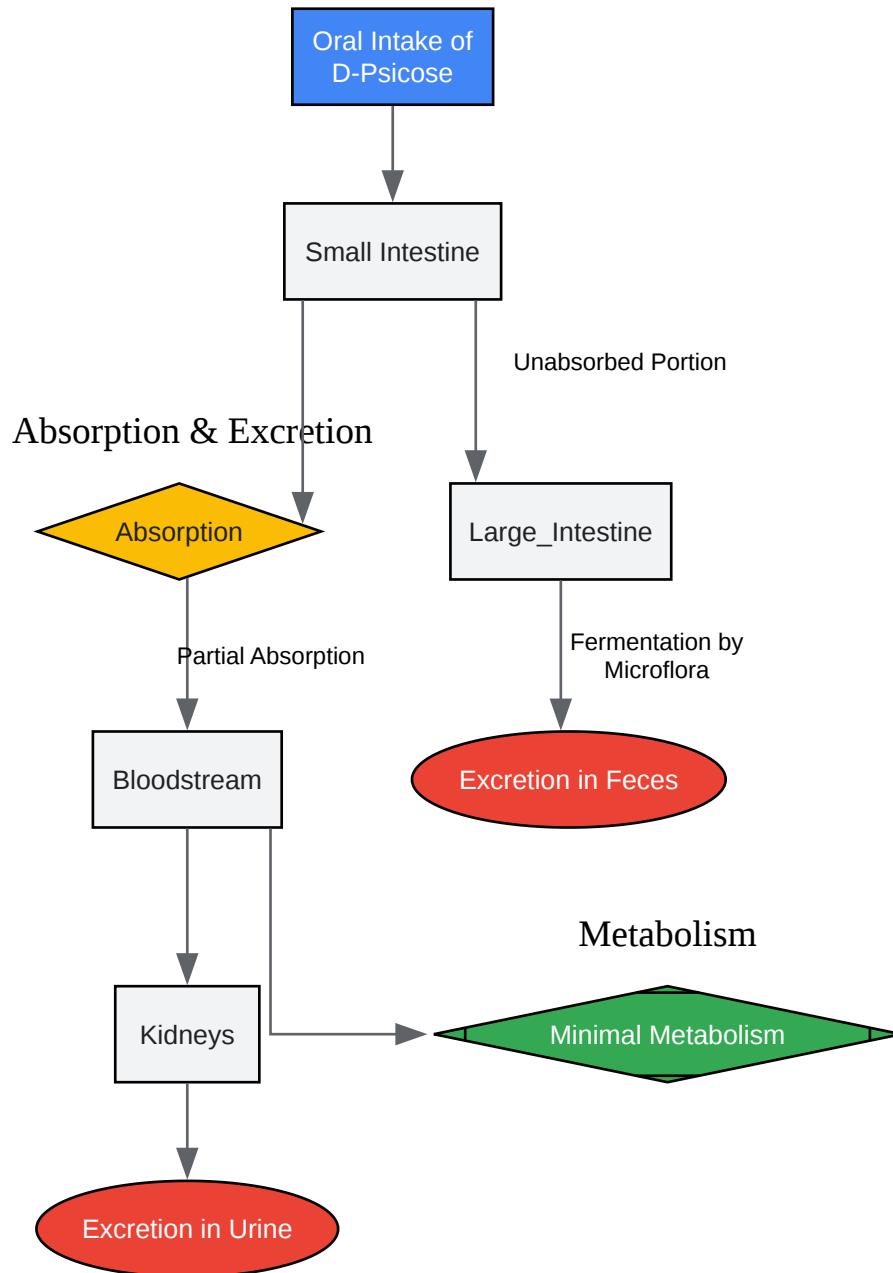


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Caption: Workflow for the enzymatic production of **beta-d-Psicopyranose** from D-fructose.

Metabolic Fate of D-Psicose

Ingestion & Digestion



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Caption: Simplified overview of the metabolic fate of D-psicose in the human body.

Conclusion

The journey of **beta-d-Psicopyranose** from a scientific curiosity to a commercially viable, low-calorie sugar alternative is a testament to the power of enzymatic discovery. Its unique combination of sweetness and low caloric value, coupled with a negligible impact on blood glucose, positions it as a significant molecule for the food and pharmaceutical industries. This technical guide provides a foundational understanding of its history, properties, and the experimental methodologies that have been crucial to its development, offering a valuable resource for researchers and professionals in the field.

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